N-(2-pyridylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridylmethyl)furan-3-carboxamide, commonly known as PFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PFA is a heterocyclic compound that consists of a pyridine ring and a furan ring, linked by a carboxamide group. This compound has been synthesized using various methods and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of PFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PFA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PFA has also been found to inhibit the replication of viruses and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
PFA has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that PFA inhibits the activity of certain enzymes, including topoisomerase II and DNA polymerase. PFA has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have shown that PFA exhibits antitumor activity and can inhibit the growth of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
PFA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PFA has also been found to exhibit significant biological activity, making it a useful tool for studying various cellular processes. However, PFA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on PFA. One direction is to study the potential of PFA as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the coordination chemistry of PFA and its potential applications in materials science. Further studies are also needed to fully understand the mechanism of action of PFA and its potential side effects.
Synthesis Methods
PFA can be synthesized using various methods, including the reaction of 2-pyridinemethanol with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-pyridinemethanol with furan-3-carboxamide in the presence of a dehydrating agent. The synthesis of PFA has been optimized to obtain high yields and purity.
Scientific Research Applications
PFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PFA has been found to exhibit anticancer, antiviral, and antifungal activity. PFA has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. In biochemistry, PFA has been used as a ligand in metal complexes, and its coordination chemistry has been extensively studied. In materials science, PFA has been used as a building block for constructing supramolecular structures.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-4-6-15-8-9)13-7-10-3-1-2-5-12-10/h1-6,8H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDISFAYQZTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridylmethyl)furan-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.